molecular formula C19H40 B13413676 (5S)-Methyloctadecane

(5S)-Methyloctadecane

Cat. No.: B13413676
M. Wt: 268.5 g/mol
InChI Key: FRVYSTFGTANOHG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-Methyloctadecane is an organic compound that belongs to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a long carbon chain with a methyl group attached to the fifth carbon atom in the S-configuration. This specific stereochemistry can influence the compound’s physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-Methyloctadecane typically involves the use of stereoselective methods to ensure the correct configuration of the methyl group. One common approach is the asymmetric hydrogenation of a suitable precursor, such as an unsaturated hydrocarbon, using a chiral catalyst. The reaction conditions often include:

    Catalyst: Chiral rhodium or ruthenium complexes

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Pressure: 1-5 atm of hydrogen gas

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The use of continuous flow systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to maintain the stereoselectivity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5S)-Methyloctadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can further saturate the molecule or modify functional groups.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of (5S)-Methyloctadecanol, (5S)-Methyloctadecanone, or (5S)-Methyloctadecanoic acid.

    Reduction: Further saturated alkanes or modified functional groups.

    Substitution: Halogenated derivatives such as (5S)-Methyloctadecyl chloride or bromide.

Scientific Research Applications

(5S)-Methyloctadecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study stereoselective reactions and chiral catalysis.

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism by which (5S)-Methyloctadecane exerts its effects can vary depending on the context. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity and downstream signaling pathways. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5R)-Methyloctadecane: The enantiomer of (5S)-Methyloctadecane, with the methyl group in the R-configuration.

    Octadecane: A straight-chain alkane without the methyl substitution.

    (5S)-Methylnonadecane: A similar compound with an additional carbon atom in the chain.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its physical and chemical properties. This makes it distinct from its enantiomer and other similar alkanes, providing unique opportunities for research and application in various fields.

Properties

Molecular Formula

C19H40

Molecular Weight

268.5 g/mol

IUPAC Name

(5S)-5-methyloctadecane

InChI

InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h19H,4-18H2,1-3H3/t19-/m0/s1

InChI Key

FRVYSTFGTANOHG-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C)CCCC

Canonical SMILES

CCCCCCCCCCCCCC(C)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.